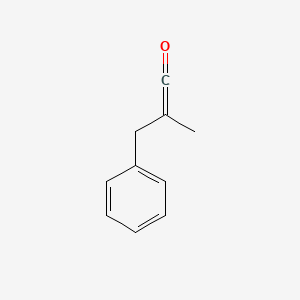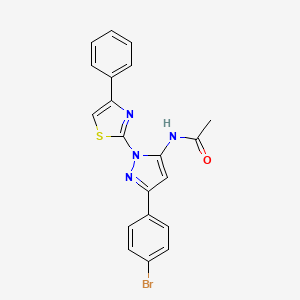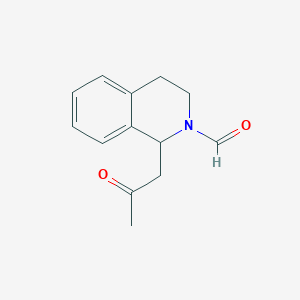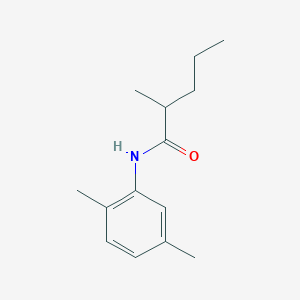![molecular formula C21H23NO5 B14148930 Diethyl [benzoyl(3-methylphenyl)amino]propanedioate CAS No. 88744-13-2](/img/structure/B14148930.png)
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate is an organic compound with a complex structure that includes a benzoyl group, a 3-methylphenyl group, and a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [benzoyl(3-methylphenyl)amino]propanedioate typically involves the alkylation of enolate ions. . The enolate ion then undergoes nucleophilic substitution with an appropriate benzoyl halide and 3-methylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or 3-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diethyl [benzoyl(3-methylphenyl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzoyl and 3-methylphenyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity but lacking the benzoyl and 3-methylphenyl groups.
Diethyl [benzoyl(2-methylphenyl)amino]propanedioate: A closely related compound with a different position of the methyl group on the phenyl ring.
Uniqueness
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate is unique due to the presence of both benzoyl and 3-methylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88744-13-2 |
|---|---|
分子式 |
C21H23NO5 |
分子量 |
369.4 g/mol |
IUPAC名 |
diethyl 2-(N-benzoyl-3-methylanilino)propanedioate |
InChI |
InChI=1S/C21H23NO5/c1-4-26-20(24)18(21(25)27-5-2)22(17-13-9-10-15(3)14-17)19(23)16-11-7-6-8-12-16/h6-14,18H,4-5H2,1-3H3 |
InChIキー |
YNVNUCDVHUGQSG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)


![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)





